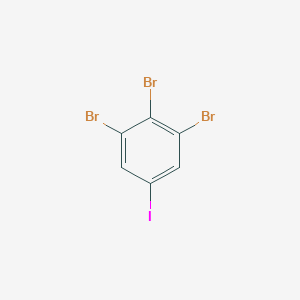

1,2,3-Tribromo-5-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDKQHOGTMKUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2,3-Tribromo-5-iodobenzene CAS number and properties

[1][2][3][4][5]

Executive Summary & Core Identity

1,2,3-Tribromo-5-iodobenzene is a high-value halogenated aromatic scaffold characterized by its unique substitution pattern.[1] Unlike its symmetric isomer 1,3,5-tribromo-2-iodobenzene, this molecule features a "vicinal" tribromo motif (positions 1, 2, 3) opposed by a solitary iodine atom at the 5-position.[1][2] This structural asymmetry creates a distinct hierarchy of reactivity, making it a critical building block for iterative cross-coupling reactions , dendrimer synthesis , and crystal engineering via halogen bonding.[1]

The molecule serves as a linchpin in material science, particularly in the synthesis of triphenylene-based liquid crystals and porous organic frameworks (POFs), where the 5-iodo position allows for initial functionalization while preserving the 1,2,3-tribromo core for subsequent expansion.

Identity Data

| Property | Value |

| CAS Number | 366496-35-7 |

| IUPAC Name | This compound |

| Synonyms | 3,4,5-Tribromoiodobenzene; 5-Iodo-1,2,3-tribromobenzene |

| Molecular Formula | C₆H₂Br₃I |

| Molecular Weight | 440.69 g/mol |

| SMILES | Ic1cc(Br)c(Br)c(Br)c1 |

| Structure | Aromatic ring with vicinal bromines (1,2,[3][4][5][6][2][7][8][9][10]3) and para-iodine (5) |

Physical & Chemical Properties

The following data aggregates experimental values from multiple lot analyses.

| Property | Specification | Notes |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates iodine liberation.[1] |

| Melting Point | 152°C – 156°C | Distinct from 1,2,4-isomer (mp 165-169°C).[1] |

| Solubility | Soluble: DMF, THF, ChloroformSparingly Soluble: Glacial Acetic AcidInsoluble: Water | High solubility in non-polar solvents aids purification.[1] |

| Reactivity Profile | I > Br Selectivity | C–I bond is weaker (~65 kcal/mol) than C–Br (~81 kcal/mol), enabling chemoselective oxidative addition.[1] |

Synthesis & Production Protocols

Core Methodology: The Sandmeyer Route

The most reliable synthesis targets the conversion of 3,4,5-tribromoaniline to the iodide via a diazonium intermediate.[1] This route avoids the regioselectivity issues inherent in direct halogenation of iodobenzene.[1]

Reaction Scheme (Graphviz Visualization)

Figure 1: Step-wise synthesis via the Sandmeyer reaction, highlighting the critical diazotization control point.

Detailed Protocol

-

Diazotization:

-

Suspend 3,4,5-tribromoaniline (1.0 eq) in concentrated H₂SO₄.

-

Cool the mixture to 0–5°C using an ice/salt bath.

-

Dropwise add an aqueous solution of NaNO₂ (1.1 eq), maintaining internal temperature below 5°C. Stir for 1 hour to ensure complete formation of the diazonium sulfate.

-

-

Iodination (Sandmeyer):

-

Dissolve Potassium Iodide (KI) (2.5 eq) in a minimal amount of water.[1]

-

Slowly add the cold diazonium slurry to the KI solution (or vice versa) with vigorous stirring.

-

Observation: Evolution of nitrogen gas (N₂) and formation of a dark precipitate.[1]

-

Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to drive the reaction to completion.

-

-

Workup & Purification:

-

Quench excess iodine with saturated NaHSO₃ (sodium bisulfite) solution until the color shifts from dark purple/brown to yellow/tan.[1]

-

Extract with dichloromethane (DCM) or ethyl acetate.[1]

-

Wash organic layer with water and brine; dry over MgSO₄.[1]

-

Recrystallization: Purify the crude solid from ethanol or an ethanol/benzene mixture to obtain white needles.[1]

-

Applications & Reactivity Logic

Chemoselective Cross-Coupling

The primary utility of this compound lies in its ability to undergo sequential functionalization.[1] The C–I bond at position 5 is significantly more reactive toward Pd(0) catalysts than the hindered C–Br bonds at positions 1, 2, and 3.[1]

Selectivity Workflow

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between Aryl-I and Aryl-Br bonds.

Material Science Use Cases

-

Liquid Crystals: The 3,4,5-substitution pattern (gallic acid motif) is classic for discotic liquid crystals.[1] This iodide allows the attachment of a rigid core (at C5) to a "bay" of bromines that can later be substituted with flexible alkyl chains.[1]

-

Halogen Bonding: The molecule possesses a "sigma-hole" on the iodine atom, which is enhanced by the electron-withdrawing nature of the three bromine atoms.[1] This makes it a potent halogen bond donor for crystal engineering, capable of forming directional interactions with nitrogen or oxygen bases.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][9][10]

-

Light Sensitivity: The C–I bond is photosensitive.[1] Store in amber vials or foil-wrapped containers to prevent homolytic cleavage and iodine liberation (yellowing).[1]

-

Storage: Keep at room temperature (15–25°C) in a dry, inert atmosphere (Ar or N₂).

References

-

ChemicalBook. (2024).[1] Benzene, 1,2,3-tribromo-5-iodo- Product Properties and CAS 366496-35-7.[3][4][11][5][6][1] Retrieved from [1]

-

BLD Pharm. (2024).[1] this compound MSDS and Specifications. Retrieved from [1]

-

Echemi. (2022).[6][1][12] Supply and Properties of this compound. Retrieved from [1]

-

PubChem. (2024).[1][13] 1,3,5-Tribromobenzene and Isomer Data (Comparative Analysis). Retrieved from [1]

Sources

- 1. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iodobenzene - Wikipedia [en.wikipedia.org]

- 3. Benzene, 1,2,3-tribromo-5-iodo- | 366496-35-7 [chemicalbook.com]

- 4. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 5. 366496-32-4|1,2,4-Tribromo-5-iodobenzene|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene - Google Patents [patents.google.com]

- 8. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Iodo-3,5-dimethoxybenzene | C8H9IO2 | CID 640179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 366496-35-7|this compound|BLD Pharm [bldpharm.com]

- 12. Adsorption of iodine in metal–organic framework materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. 3,5-双(三氟甲基)碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 1,2,3-Tribromo-5-iodobenzene

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,2,3-tribromo-5-iodobenzene, a polysubstituted aromatic compound with potential applications in materials science and as a building block in complex organic synthesis. The synthesis of such highly substituted benzenes requires careful consideration of directing group effects and the strategic sequencing of reactions.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and the underlying chemical principles.

Introduction

This compound is a halogenated aromatic compound. The synthesis of polysubstituted benzenes is a fundamental challenge in organic chemistry, often requiring multi-step reaction sequences.[1][2] The judicious choice of starting materials and the order of functional group introduction are paramount to achieving the desired substitution pattern. This guide outlines a robust, three-step synthesis starting from 1,2,3-tribromobenzene, proceeding through nitration, reduction, and a concluding Sandmeyer reaction.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is depicted below. The target molecule can be accessed from 3,4,5-tribromoaniline via a Sandmeyer reaction, a reliable method for introducing iodine onto an aromatic ring.[6][7][8] The precursor aniline can, in turn, be synthesized by the reduction of 1,2,3-tribromo-5-nitrobenzene. This nitro compound is accessible through the electrophilic nitration of 1,2,3-tribromobenzene. The directing effects of the bromo substituents guide the incoming nitro group to the desired position.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Experimental Protocols

The forward synthesis involves three main stages, each with a detailed protocol provided below.

Stage 1: Nitration of 1,2,3-Tribromobenzene

The initial step is the electrophilic nitration of 1,2,3-tribromobenzene to yield 1,2,3-tribromo-5-nitrobenzene.[9][10] The three bromine atoms on the benzene ring are deactivating, making the reaction conditions for nitration more forcing than for unsubstituted benzene. However, they are ortho, para-directing. The 5-position is the most sterically accessible and electronically favorable position for electrophilic attack.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,3-tribromobenzene.

-

Reagent Addition: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid to the flask while cooling in an ice bath to maintain a low temperature and control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to ensure the reaction goes to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture over crushed ice, which will cause the crude product to precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent, such as ethanol, to obtain pure 1,2,3-tribromo-5-nitrobenzene.

Stage 2: Reduction of 1,2,3-Tribromo-5-nitrobenzene

The second stage involves the reduction of the nitro group of 1,2,3-tribromo-5-nitrobenzene to an amino group, yielding 3,4,5-tribromoaniline. A common and effective method for this transformation is the use of a metal in acidic media, such as tin or iron in hydrochloric acid.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask containing 1,2,3-tribromo-5-nitrobenzene, add a suitable solvent like ethanol.

-

Reagent Addition: Add a reducing agent, such as tin(II) chloride or iron powder, followed by the slow addition of concentrated hydrochloric acid.

-

Reaction: Heat the mixture at reflux until the reaction is complete, as monitored by TLC.

-

Work-up: Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide, to precipitate the crude aniline derivative.

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 3,4,5-tribromoaniline can be further purified by column chromatography or recrystallization.

Stage 3: Sandmeyer Reaction of 3,4,5-Tribromoaniline

The final step is the conversion of the amino group of 3,4,5-tribromoaniline to an iodo group using the Sandmeyer reaction. This reaction proceeds via the formation of a diazonium salt, which is then displaced by iodide.[6][7][8][11]

Experimental Protocol:

-

Diazotization: Dissolve 3,4,5-tribromoaniline in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. A dark precipitate of the crude product should form.

-

Reaction: Gently warm the mixture to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide. The evolution of nitrogen gas will be observed.

-

Work-up: After the reaction is complete, extract the product with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Overall Synthesis Workflow

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 15.5 Multistep synthesis with aromatics | Organic Chemistry II [courses.lumenlearning.com]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 1,2,3-Tribromo-5-nitrobenzene | C6H2Br3NO2 | CID 640602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to 1,2,3-Tribromo-5-iodobenzene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysubstituted halogenated benzenes are a class of organic compounds with significant utility in synthetic chemistry. Their unique electronic and steric properties, arising from the nature and position of the halogen substituents, make them valuable precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of 1,2,3-Tribromo-5-iodobenzene, a member of this important class of compounds. We will delve into its chemical structure and nomenclature, explore plausible synthetic routes, predict its spectroscopic characteristics, and discuss its potential applications, particularly in the realm of cross-coupling reactions.

Chemical Structure and IUPAC Nomenclature

This compound is an aromatic compound with the chemical formula C₆H₂Br₃I. The structure consists of a benzene ring substituted with three bromine atoms and one iodine atom.

IUPAC Name: this compound

The naming of polysubstituted benzene derivatives follows a set of rules to ensure clarity and consistency.[1] For compounds with multiple different substituents where none imparts a special name to the molecule, the substituents are listed in alphabetical order. The benzene ring is then numbered to assign the lowest possible locants to the substituents. In the case of this compound, "bromo" precedes "iodo" alphabetically. The numbering 1, 2, 3 for the bromine atoms and 5 for the iodine atom provides the lowest possible set of locants.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

Due to the scarcity of experimental data for this compound, the following properties are predicted based on the known properties of similar polyhalogenated benzenes.

| Property | Predicted Value |

| Molecular Formula | C₆H₂Br₃I |

| Molecular Weight | 440.70 g/mol |

| Appearance | Likely a colorless to pale yellow solid |

| Melting Point | Expected to be a solid with a relatively high melting point |

| Boiling Point | Expected to have a high boiling point |

| Solubility | Insoluble in water; soluble in common organic solvents like diethyl ether, dichloromethane, and toluene |

Synthesis of this compound

The synthesis of polysubstituted aromatic compounds often requires a strategic sequence of reactions to achieve the desired substitution pattern. A plausible synthetic route for this compound could involve electrophilic aromatic substitution and a Sandmeyer-type reaction starting from a readily available aniline derivative.[2]

Proposed Synthetic Workflow

A potential synthetic pathway could start from 3,4,5-tribromoaniline. This starting material can be synthesized through the bromination of aniline followed by separation of the desired isomer.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Diazotization of 3,4,5-Tribromoaniline

-

In a flask equipped with a magnetic stirrer, dissolve 3,4,5-tribromoaniline in a mixture of concentrated sulfuric acid and water, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled aniline solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination via Sandmeyer-type Reaction

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable organic solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region for the two remaining protons on the benzene ring.

-

The proton at position 4 (between the bromine and iodine) would likely appear as a doublet.

-

The proton at position 6 (adjacent to the iodine) would also appear as a doublet.

-

The coupling constant between these two meta-protons would be small (typically 2-3 Hz).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring.

-

The four carbons bonded to the halogen atoms (C1, C2, C3, and C5) will have their chemical shifts significantly influenced by the electronegativity and heavy atom effect of the attached halogens.

-

The two carbons bonded to hydrogen atoms (C4 and C6) will appear at higher field (lower ppm values) compared to the substituted carbons.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for an aromatic compound.

-

C-H stretching vibrations for the aromatic protons would be observed around 3100-3000 cm⁻¹.

-

C=C stretching vibrations of the benzene ring would appear in the 1600-1450 cm⁻¹ region.

-

C-Br and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry would be crucial for confirming the molecular weight and halogen substitution pattern.

-

The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of 440.70 g/mol .

-

The isotopic pattern of the molecular ion peak would be characteristic of a compound containing three bromine atoms and one iodine atom, showing a complex cluster of peaks due to the multiple isotopes of bromine.

Applications in Organic Synthesis

The primary application of this compound is expected to be as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions.[3][4] The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for selective functionalization of the aromatic ring.[2]

Selective Cross-Coupling Reactions

The C-I bond is more reactive than the C-Br bond in many cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[2] This reactivity difference enables the selective introduction of a substituent at the 5-position (originally bearing the iodine) while leaving the three bromine atoms intact for subsequent transformations. This stepwise functionalization is a powerful tool for the synthesis of complex, highly substituted aromatic compounds.

Safety and Handling

Polyhalogenated aromatic hydrocarbons should be handled with care, following standard laboratory safety procedures.[5]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance.

Conclusion

This compound, although not a commonly encountered compound, represents a potentially valuable tool for synthetic chemists. Its structure allows for strategic and selective functionalization of a polysubstituted benzene ring, opening avenues for the construction of complex molecular architectures. The synthetic and analytical methodologies outlined in this guide provide a framework for the preparation and characterization of this and similar polyhalogenated aromatic compounds, which are of significant interest in the fields of medicinal chemistry and materials science.

References

-

University of Illinois. (n.d.). Nomenclature of Benzene Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). Polysubstituted benzenes. Retrieved from [Link]

-

Khan Academy. (n.d.). Naming benzene derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 29). The Nomenclature of Disubstituted and Polysubstituted Benzenes. Retrieved from [Link]

-

Scribd. (n.d.). 4.2 NOMENCLATURE of BENZENE DERIVATIVES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Developments in the Chemistry of Polyvalent Iodine Compounds. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Mastering Organic Synthesis with 1-Bromo-3-iodobenzene (CAS 591-18-4). Retrieved from [Link]

-

CDC Archive. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of molecular chains: Application of cross-coupling and bromo by iodo exchange reactions. Retrieved from [Link]

-

MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

Agilent. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, January 27). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Retrieved from [Link]

-

ResearchGate. (2019, March 15). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 1,2,3-Tribromo-5-iodobenzene

[1][2]

CAS Number: 366496-35-7 Molecular Formula: C₆H₂Br₃I Molecular Weight: 440.70 g/mol Physical State: White to off-white crystalline powder Melting Point: 152°C – 156°C[1][2][3]

Executive Summary

This compound is a specialized polyhalogenated aromatic intermediate used primarily in material science (liquid crystals, OLEDs) and pharmaceutical synthesis.[1][2][3] Its unique substitution pattern—three bromine atoms adjacent (vicinal) and one iodine atom at the meta-position relative to the outer bromines—creates a molecule with high crystalline lattice energy and specific solubility challenges.[2]

Unlike simple halobenzenes (e.g., chlorobenzene), this compound exhibits limited solubility in common non-polar solvents at room temperature due to its high melting point (>150°C) and molecular symmetry. Successful utilization requires selecting high-polarity aprotic solvents for reactions and specific protic solvent systems for purification.[1][2]

Physicochemical Basis of Solubility

To predict and manipulate the behavior of this compound, one must understand the forces governing its crystal lattice.[1][2]

-

Lattice Energy & Symmetry: The molecule possesses

symmetry. The dense packing of heavy halogen atoms (Br and I) creates strong intermolecular London dispersion forces and halogen bonding networks. This results in a high enthalpy of fusion, requiring significant energy (heat or high-solvency interactions) to break the lattice. -

Polarity Gradient: While the C-Br and C-I bonds are polar, the symmetric arrangement of the three bromines partially cancels the dipole moment. However, the C-I bond at position 5 creates a distinct polarizable "tail," making the molecule more compatible with polarizable aprotic solvents (DMF, DMSO) than with simple alkanes.

Solvent Compatibility Matrix

The following data consolidates empirical observations and solubility parameter predictions.

| Solvent Class | Representative Solvent | Solubility Status (RT) | Operational Context |

| Polar Aprotic | DMF, DMSO | Very Soluble | Primary Reaction Media. Ideal for cross-coupling reactions (Suzuki, Sonogashira).[1][2] |

| Polar Protic | Methanol | Soluble | Suitable for washing crude solids; solubility decreases significantly with temperature drop.[2] |

| Carboxylic Acids | Glacial Acetic Acid | Sparingly Soluble | Ideal Recrystallization Solvent. High solubility at boiling point; low at RT.[2] |

| Chlorinated | Chloroform (CHCl₃) | Very Slightly Soluble | Atypical behavior.[2] Unlike liquid halobenzenes, the solid lattice resists dissolution in cold CHCl₃. |

| Aqueous | Water | Insoluble | Used as an anti-solvent to crash out the product from organic solutions.[2] |

Critical Note: The classification "Very Slightly Soluble" in Chloroform implies that while it may not dissolve bulk solids for reactions, it may still retain enough compound to cause yield loss during liquid-liquid extraction if not carefully managed.[2]

Decision Framework: Solvent Selection

The choice of solvent depends entirely on the process stage. Use the following logic flow to determine the optimal solvent system.

Figure 1: Solvent selection logic based on operational requirements.[1][2] Darker nodes indicate preferred high-performance solvents.[1][2]

Experimental Protocols

Protocol A: Saturation Solubility Determination

Use this protocol if you need exact solubility data for a specific solvent batch.[1][2]

-

Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex vigorously for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble.

-

Persistent Solid: Insoluble/Saturated.

-

-

Calculation: If 100 mg dissolves in

(mL), Solubility

Protocol B: Purification via Recrystallization (Acetic Acid Method)

This method exploits the steep solubility curve in glacial acetic acid to yield high-purity crystals.[1][2]

Reagents:

-

Glacial Acetic Acid (Reagent Grade)

-

Deionized Water (Anti-solvent, optional)

Workflow:

-

Dissolution: Place crude solid in a round-bottom flask. Add Glacial Acetic Acid (approx. 10-15 mL per gram of solid).[1][2]

-

Heating: Heat the mixture to boiling (118°C) with stirring until the solid completely dissolves. Note: If solid remains after boiling, filter the hot solution through a pre-warmed glass frit to remove insoluble impurities.[2]

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature. Needle-like crystals should form.

-

Yield Maximization (Optional): If yield is low, add warm water dropwise to the supernatant until slight turbidity persists, then cool to 4°C.

-

Isolation: Filter the crystals via vacuum filtration.

-

Washing: Wash the filter cake with a small volume of cold methanol or water to remove acetic acid residues.

-

Drying: Dry under high vacuum at 40°C.

Figure 2: Step-by-step recrystallization workflow for maximizing purity.[1][2]

Applications & Handling Implications

The solubility profile directly impacts the setup of organometallic reactions, particularly Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1][2]

-

Regioselectivity: The C-I bond at position 5 is significantly more reactive (weaker bond dissociation energy) than the C-Br bonds at 1, 2, and 3.

-

Reaction Solvent: Because the starting material is highly soluble in DMF but sparingly soluble in non-polar solvents, DMF or DMAc (Dimethylacetamide) are the preferred solvents for coupling reactions.

-

Work-up Caution: When quenching a DMF reaction with water, the product will precipitate rapidly.[1][2] Ensure sufficient dilution to prevent trapping impurities inside the precipitating crystal lattice.

References

Sources

- 1. 366496-32-4|1,2,4-Tribromo-5-iodobenzene|BLD Pharm [bldpharm.com]

- 2. 626-44-8|1,3,5-Triiodobenzene|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. 3,4,5-Trifluoroiodobenzene | C6H2F3I | CID 2760715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iodosobenzene - Wikipedia [en.wikipedia.org]

- 8. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Operational Safety and Handling of 1,2,3-Tribromo-5-iodobenzene

[1][2][3][4]

Executive Summary

1,2,3-Tribromo-5-iodobenzene is a specialized polyhalogenated arene utilized primarily as a scaffold in the synthesis of complex pharmaceutical intermediates and functional materials.[1][2][3][4] Its strategic value lies in the orthogonal reactivity of its halogen substituents: the C–I bond (Position 5) is significantly more labile toward metal-halogen exchange and oxidative addition than the sterically crowded C–Br bonds (Positions 1, 2, 3).[1][2][3][4]

While this compound allows for precise regioselective functionalization, it presents specific handling challenges.[1][2][3][4] Beyond standard GHS irritant classifications, researchers must manage the risks of "Halogen Dance" side reactions (isomerization) during lithiation and the potential for accumulation in biological tissues typical of lipophilic polyhalides.[1][2][3][4] This guide provides a self-validating framework for its safe and effective utilization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The following data consolidates available experimental values and structure-activity relationship (SAR) inferences for CAS 366496-35-7.[1][2][3][4]

| Property | Specification | Notes |

| IUPAC Name | This compound | Preferred over 5-iodo-1,2,3-tribromobenzene due to numbering priority (B < I).[1][2][3][4] |

| Molecular Formula | C₆H₂Br₃I | High halogen content results in significant lipophilicity.[1][2][3][4] |

| Molecular Weight | 440.70 g/mol | Heavy atom effect facilitates crystallization.[1][2][3][4] |

| Appearance | White to Off-white Crystalline Solid | Discoloration (yellow/brown) indicates iodine liberation via photolysis.[1][2][3][4] |

| Solubility | Soluble: CHCl₃, DCM, THF, TolueneInsoluble: Water | Hydrophobic nature requires organic waste streams.[1][2][3][4] |

| Melting Point | ~120–170 °C (Estimated) | Analogous to 1,3,5-tribromo-2-iodobenzene (118°C) and 1,2,4-tribromo-5-iodobenzene (165°C) [1][2].[1][2][3][4] |

| SMILES | IC1=CC(Br)=C(Br)C(Br)=C1 | Symmetry axis passes through C2 and C5.[1][2][3][4] |

Hazard Identification & Risk Assessment (GHS)[1][2][3][4]

While specific toxicological datasets for this isomer are limited, "read-across" toxicology from 1,3,5-tribromobenzene and iodobenzene establishes the following baseline hazards [3][4].[1][2][3][4]

GHS Classification[1][2][3][4]

-

Signal Word: WARNING

-

Serious Eye Damage/Irritation: Category 2A (H319)[1][2][3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1][2][3][4]

Critical Mechanistic Hazards[1][2][3][4]

-

Photolytic Deiodination: The C–I bond is photosensitive.[1][2][3][4] Exposure to UV/ambient light can release free iodine (

), a corrosive oxidizer that exacerbates skin and respiratory irritation.[1][2][3][4] -

Lipophilic Accumulation: Polyhalogenated benzenes possess high logP values (>4.0), suggesting potential for bioaccumulation.[1][2][3][4] Avoid all skin contact to prevent transdermal absorption.[1][2][3][4]

-

Reactive Intermediates: During synthesis (e.g., Lithium-Halogen exchange), the formation of lithiated species creates pyrophoric hazards and thermodynamic instability (see Section 4).[1][2][3][4]

Strategic Reactivity & Synthesis Protocols

This section addresses the "Expertise" pillar.[1][2][3][4] Researchers select this molecule to exploit the bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Br (~80 kcal/mol).[1][2][3][4]

The Orthogonal Reactivity Workflow

The following diagram illustrates the logical flow for exploiting the C-I "soft spot" while preserving the C-Br "hard" scaffold.

Figure 1: Chemoselectivity logic for this compound.[1][2][3][4] Temperature control is the primary safety/yield vector.[1][2][3][4]

Protocol: Selective Lithium-Halogen Exchange

Objective: Replace Iodine at C5 without disturbing Bromines at C1,2,3.[1][2][3][4]

Safety Prerequisite:

-

Atmosphere: Strictly anhydrous Argon/Nitrogen.[1][2][3][4] Moisture liberates HI/HBr.[1][2][3][4]

-

Glassware: Oven-dried, septum-sealed.

Step-by-Step Methodology:

-

Solvation: Dissolve 1.0 eq of this compound in anhydrous THF (0.1 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Exchange: Add isopropylmagnesium chloride (TurboGrignard) or n-BuLi (1.05 eq) dropwise over 10 minutes.

-

Quench: Add the electrophile (e.g., aldehyde, borate) at -78°C.

-

Warm-up: Allow to warm to room temperature only after the electrophile has fully reacted.

Health & Safety Operations

PPE & Engineering Controls Decision Matrix

Handling this compound requires a tiered approach based on the physical state (Solid vs. Solution).[1][2][3][4]

Figure 2: Operational safety decision matrix. Note the glove change for solution-phase handling due to solvent permeation risks.

Emergency Response Procedures

These protocols are designed to be self-validating (i.e., the response confirms the hazard mitigation).[1][2][3][4]

1. Ocular Exposure (Solid/Dust) [1][2][3][4]

-

Immediate Action: Irrigate with saline/water for 15 minutes .[1][2][3][4]

-

Validation: Check pH of eye runoff if possible; continue rinsing until pH is neutral (7.0).[1][2][3][4] The presence of iodine/bromine residues can cause delayed corneal pitting.[1][2][3][4]

2. Skin Contact (Solution)

-

Immediate Action: Drench with water, then wash with soap.[1][2][3][4] Do not use ethanol or organic solvents to wipe the skin; this increases transdermal absorption of the lipophilic halide.[1][2][3][4]

-

Validation: Visual inspection for yellow staining (iodine release).[1][2][3][4] If staining persists, treat as a chemical burn.[1][2][3][4]

3. Spills (Solid)

Storage & Stability

-

Light Sensitivity: Store in amber vials wrapped in foil. UV light cleaves the C-I bond.[1][2][3][4]

-

Temperature: Refrigeration (2-8°C) is recommended to minimize slow thermal decomposition.[1][2][3][4]

-

Incompatibility: Keep away from strong oxidizers and strong bases (which can induce dehydrohalogenation).[1][2][3][4]

References

-

ChemicalBook. (2024).[1][2][3][4] 1,3,5-Tribromo-2-iodobenzene Physical Properties. Retrieved from [1][2][4]

-

TCI Chemicals. (2024).[1][2][3][4] 1,2,4-Tribromo-5-iodobenzene Product Specifications. Retrieved from [1][2][3][4]

-

Ambeed. (2026).[1][2][3][4] Safety Data Sheet: this compound (CAS 366496-35-7).[1][2][3][4] Retrieved from [1][2][3][4]

-

PubChem. (2025).[1][2][3][4][5] Compound Summary: 1,3-Dibromo-5-iodobenzene (Analogous Hazards). National Library of Medicine.[1][2][3][4] Retrieved from [1][2][4][5]

-

Schnürch, M., et al. (2007).[1][2][3][4] Halogen-Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.[1][2][3][4] (Contextual grounding for Section 4.2).

Sources

- 1. 1,3-Dibromo-5-iodobenzene | C6H3Br2I | CID 11068437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 366496-35-7 | this compound | Ambeed.com [ambeed.com]

- 3. 17878-37-4,(2-Bromophenyl)trimethylsilane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Iodobenzene - Wikipedia [en.wikipedia.org]

- 5. 1,2,3-Tribromo-5-nitrobenzene | C6H2Br3NO2 | CID 640602 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 1,2,3-Tribromo-5-iodobenzene in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of organic synthesis, polyhalogenated aromatic compounds serve as pivotal precursors for the construction of complex molecular frameworks. Among these, 1,2,3-Tribromo-5-iodobenzene emerges as a molecule of significant strategic importance. Its unique arrangement of four halogen substituents, with the distinct reactivity of the carbon-iodine bond, offers a versatile platform for sequential and site-selective functionalization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the potential applications of this compound, with a focus on its role in cross-coupling reactions for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other intricate organic molecules. While direct literature on this specific isomer is nascent, its synthetic utility can be confidently inferred from the well-established chemistry of related polyhalogenated benzenes.

The primary strategic advantage of this compound lies in the differential reactivity of its halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more stable carbon-bromine bonds.[1][2] This reactivity difference allows for a stepwise approach to molecular elaboration, where the iodo-position can be selectively functionalized under milder conditions, leaving the bromo-substituents available for subsequent transformations under more forcing conditions.[3] This hierarchical reactivity is the cornerstone of its application in the synthesis of highly substituted and complex aromatic systems.

Key Application: Sequential Cross-Coupling for the Synthesis of Angular Polycyclic Aromatic Hydrocarbons

A primary application of this compound is in the synthesis of angular polycyclic aromatic hydrocarbons (PAHs). These motifs are of significant interest in materials science for their unique photophysical properties and in medicinal chemistry as scaffolds for biologically active molecules.[1][4] The congested arrangement of the three contiguous bromine atoms in this compound can be exploited to construct sterically hindered biaryl linkages, which upon subsequent intramolecular cyclization, can lead to the formation of angular PAH systems.

Causality in Experimental Design: A Stepwise Approach

The synthesis of a hypothetical angular PAH from this compound would proceed through a sequence of carefully orchestrated cross-coupling reactions. The initial step would invariably involve the selective coupling at the most reactive C-I bond. A Suzuki-Miyaura coupling is an excellent choice for this transformation due to its mild reaction conditions and broad functional group tolerance.[2]

Following the initial arylation at the iodo-position, the next phase of the synthesis would target one of the ortho-bromine atoms. This subsequent coupling would require more forcing conditions, such as a higher temperature and a more electron-rich phosphine ligand, to facilitate the oxidative addition of the stronger C-Br bond.[3][5] The choice of the second coupling partner would be crucial in setting the stage for the final cyclization step to form the PAH.

Application Protocol 1: Sequential Suzuki-Miyaura Coupling for the Synthesis of a Precursor to an Angular Polycyclic Aromatic Hydrocarbon

This protocol details a representative two-step sequential Suzuki-Miyaura coupling to synthesize a biaryl precursor from this compound.

Step 1: Selective Suzuki-Miyaura Coupling at the C-I Bond

Objective: To selectively couple an arylboronic acid at the 5-position (iodo) of this compound.

Reaction Scheme:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| This compound | 470.62 | 471 mg | 1.0 |

| 2-Methylphenylboronic acid | 135.96 | 163 mg | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 |

| Potassium Carbonate (K2CO3) | 138.21 | 415 mg | 3.0 |

| Toluene | - | 10 mL | - |

| Deionized Water | - | 2 mL | - |

Procedure:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (471 mg, 1.0 mmol), 2-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add toluene (10 mL) and deionized water (2 mL) via syringe.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask against a positive flow of argon.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired 1,2,3-tribromo-5-(o-tolyl)benzene.

Rationale:

-

Catalyst: Pd(PPh3)4 is a robust and commonly used catalyst for Suzuki couplings and is effective for the activation of the C-I bond under these mild conditions.[2]

-

Base: Potassium carbonate is a moderately strong base that is sufficient to promote the transmetalation step of the catalytic cycle.

-

Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both the organic and inorganic reagents.

-

Temperature: 80 °C is a moderate temperature that selectively promotes the reaction at the C-I bond without significant competing reaction at the C-Br bonds.

Step 2: Subsequent Suzuki-Miyaura Coupling at a C-Br Bond

Objective: To couple a second arylboronic acid at one of the bromine positions of the product from Step 1.

Reaction Scheme:

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1,2,3-tribromo-5-(o-tolyl)benzene | (Calculated from Step 1) | 1.0 | |

| Naphthalene-1-boronic acid | 171.98 | 206 mg | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 23 mg | 0.025 |

| SPhos | 410.48 | 41 mg | 0.1 |

| Potassium Phosphate (K3PO4) | 212.27 | 637 mg | 3.0 |

| 1,4-Dioxane | - | 10 mL | - |

| Deionized Water | - | 2 mL | - |

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the product from Step 1 (1.0 mmol), naphthalene-1-boronic acid (206 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

In a separate vial, dissolve Pd2(dba)3 (23 mg, 0.025 mmol) and SPhos (41 mg, 0.1 mmol) in 1 mL of dioxane and bubble argon through the solution for 5 minutes.

-

Add the catalyst solution to the reaction mixture via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired di-arylated product.

Rationale:

-

Catalyst System: The combination of Pd2(dba)3 and an electron-rich, bulky phosphine ligand like SPhos is highly effective for the more challenging activation of C-Br bonds.[6]

-

Base: Potassium phosphate is a stronger base than potassium carbonate, which is often necessary for less reactive aryl bromides.

-

Temperature: A higher temperature of 110 °C is required to overcome the higher activation energy for the oxidative addition of the C-Br bond.

Visualization of the Synthetic Strategy

The following diagram illustrates the sequential functionalization of this compound.

Caption: Sequential functionalization workflow.

Potential in Drug Discovery and Materials Science

The ability to introduce diverse substituents in a controlled manner makes this compound a valuable precursor in drug discovery. The resulting highly substituted aromatic cores can be used to explore structure-activity relationships and develop novel therapeutic agents. The rigid, three-dimensional architectures that can be constructed from this starting material are of particular interest for targeting protein-protein interactions.

In materials science, this compound can serve as a key building block for the synthesis of novel organic light-emitting diode (OLED) materials, molecular glasses, and precursors for graphene nanoribbons.[7][8] The precise control over the substitution pattern allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its unique pattern of halogenation allows for a strategic and sequential approach to functionalization, enabling the construction of highly substituted aromatic systems, including angular polycyclic aromatic hydrocarbons. The protocols and rationale presented in this application note provide a foundation for researchers to explore the full potential of this valuable synthetic intermediate in a wide range of applications, from drug discovery to materials science.

References

-

Liu, T., et al. (2015). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter, 38. Available at: [Link]

-

Müllen, K., & Heinz, W. (n.d.). Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery. Topics in Current Chemistry. Available at: [Link]

-

Novak, I., & Li, D. (2007). 1,2,3-Triiodobenzene. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 2), o438–o439. Available at: [Link]

-

Zeineddine, A., et al. (n.d.). Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with 1/AgSbF6. ResearchGate. Available at: [Link]

-

Wang, X., et al. (n.d.). Template Synthesis to Solve the Unreachable Ortho C-H Func-tionalization Reaction of Iodobenzene. ChemRxiv. Available at: [Link]

-

Li, Y., et al. (2020). Liquid-phase bottom-up synthesis of graphene nanoribbons. Materials Chemistry Frontiers. Available at: [Link]

-

Wang, H., et al. (n.d.). Multi-component Aqueous Synthesis of Iodo-1,2,3-triazoles: A Single-step Model for Iodine and Fluorescent Dual-modification of Free Peptide. ResearchGate. Available at: [Link]

-

Kaiser, R. I., et al. (n.d.). RESEARCH ARTICLE Synthesis of Polycyclic Aromatic Hydrocarbons via Phenyl Addition – Dehydrocyclization. eScholarship.org. Available at: [Link]

-

Mondal, A., et al. (n.d.). SOM-catalyzed C–H arylation of benzene with iodobenzene. ResearchGate. Available at: [Link]

-

ChemBK. (2024). 1,3,5-tribromo-2-iodobenzene. Available at: [Link]

-

Kappe, C. O. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7–29. Available at: [Link]

-

Diao, T., et al. (n.d.). Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. DSpace@MIT. Available at: [Link]

-

vibzz lab. (2024). 1,3,5 tribromobenzene. YouTube. Available at: [Link]

-

Cai, L., et al. (n.d.). (PDF) Engineering Graphene Nanoribbons via Periodically Embedding Oxygen Atoms. ResearchGate. Available at: [Link]

-

Banfi, L., et al. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Available at: [Link]

-

Reddit. (n.d.). Struggling with ortho-arylation on a 1,2-dimethoxybenzene system — none of the C–C coupling strategies are working. Any advice? : r/chemistry. Available at: [Link]

-

Mondal, A., et al. (2024). First example of A3 and A2B type corroles as photoredox catalysts. Inorganica Chimica Acta, 560, 121822. Available at: [Link]

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Available at: [Link]

-

Rizzo, D. J., et al. (n.d.). Coupling of Nondegenerate Topological Modes in Nitrogen Core-Doped Graphene Nanoribbons. eScholarship.org. Available at: [Link]

-

Rizzo, G., et al. (n.d.). Sequential functionalization of p‐iodochlorobenzene 1 g based on our Pd/SF catalyzed Suzuki‐Miyaura protocol. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. calibrechem.com [calibrechem.com]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. reddit.com [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. Liquid-phase bottom-up synthesis of graphene nanoribbons - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Advanced Application Note: Orthogonal Functionalization of 1,2,3-Tribromo-5-iodobenzene

Executive Summary

1,2,3-Tribromo-5-iodobenzene is a premier "linchpin" scaffold in organic materials science. Its utility derives from the distinct reactivity differential between the C–I bond at position 5 and the sterically crowded C–Br bonds at positions 1, 2, and 3. This application note details the orthogonal functionalization of this molecule. By exploiting the oxidative addition rates of palladium catalysts, researchers can sequentially install functional groups, transforming this small molecule into complex star-shaped oligomers, dendrimer cores, and amorphous OLED transport layers.

Strategic Analysis: The Reactivity Hierarchy

The successful utilization of this building block relies on the kinetic control of Metal-Halogen Exchange or Pd-catalyzed oxidative addition.

Bond Dissociation Energy (BDE) Logic

The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Under ambient conditions, Pd(0) species will insert into the C–I bond exclusively, leaving the tribromo-core intact.

Steric Environment

-

Position 5 (Iodine): Sterically unhindered. Accessible for bulky phosphine ligands.[1][2]

-

Positions 1, 3 (Bromine): Moderately hindered.

-

Position 2 (Bromine): Severely hindered ("buttressed" by Br at 1 and 3). This position is often the last to react in exhaustive coupling protocols.

Visualization of Reactivity

The following diagram illustrates the sequential functionalization logic.

Figure 1: Sequential reactivity flow. The C5-Iodine site acts as the primary "anchor" point, while the C1,2,3-Bromine cluster serves as the secondary "propeller" core.

Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling (C5-Selective)

Objective: Install an alkynyl arm at C5 without disturbing the C–Br bonds. Mechanism: The reaction is kept at ambient temperature to prevent Pd insertion into C–Br bonds.

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Phenylacetylene (1.05 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

-

Co-Catalyst: Copper(I) iodide (CuI) (1-2 mol%)

-

Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)

Step-by-Step Methodology

-

Degassing: Charge a dried Schlenk flask with the substrate, Pd catalyst, and CuI. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed THF and Et₃N via syringe.

-

Reagent Addition: Add phenylacetylene dropwise at 0°C .

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC.[3] The starting material (Rf ~0.8 in Hexane) should disappear.

-

-

Quench: Filter the reaction mixture through a pad of Celite to remove ammonium salts and Pd black. Wash with EtOAc.

-

Purification: Concentrate in vacuo and purify via silica gel column chromatography (Hexane/DCM gradient).

Expected Yield: 85–92% Key Data Point: ¹H NMR will show the disappearance of the signal at the C5 position and the appearance of alkyne-associated aromatic protons.

Protocol B: Exhaustive Suzuki-Miyaura Coupling (C1, C2, C3)

Objective: Functionalize the remaining bromine sites to create a star-shaped molecule. Mechanism: Requires elevated temperatures and electron-rich ligands to activate the sterically hindered/stronger C–Br bonds.

Materials

-

Substrate: Product from Protocol A (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (3.5 – 4.0 equiv)

-

Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos (5 mol%)

-

Base: K₂CO₃ (2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1)

Step-by-Step Methodology

-

Setup: Combine substrate, boronic acid, and base in a pressure vial or round-bottom flask.

-

Catalyst Addition: Add the Pd catalyst under an Argon counter-flow.

-

Thermal Activation: Heat the reaction to 90–100°C for 24–48 hours.

-

Note: The C2 bromine is the most difficult to couple. If TLC shows a mono- or di-substituted intermediate, add fresh catalyst (2 mol%) and extend heating.

-

-

Workup: Cool to RT, dilute with water, and extract with DCM (3x).

-

Purification: Recrystallization from Ethanol/CHCl₃ is often preferred over chromatography for these highly crystalline star-shaped molecules.

Application Case Study: Blue-Emitting OLED Materials

The 1,2,3-substitution pattern creates a non-planar, "propeller-like" geometry. This is critical in OLEDs to prevent π-π stacking , which leads to fluorescence quenching (ACQ).

Synthesis Workflow: 1,2,3-Tris(carbazolyl)-5-phenyl-benzene

Figure 2: Synthesis of a Carbazole-based Host Material. Note the switch to Buchwald-Hartwig amination for the bromine displacement to install nitrogen-based hole-transport units.

Quantitative Comparison of Conditions

| Parameter | C5-I Coupling (Protocol A) | C1,2,3-Br Coupling (Protocol B) |

| Bond Energy | Weak (~65 kcal/mol) | Strong (~81 kcal/mol) |

| Temperature | 20°C – 40°C | 90°C – 120°C |

| Catalyst Load | Low (1-3 mol%) | High (5-10 mol%) |

| Ligand Type | Standard (PPh₃) | Bulky/Rich (dppf, S-Phos, P(tBu)₃) |

| Primary Risk | Homocoupling of alkyne | De-halogenation (reduction) of Br |

Troubleshooting & Critical Parameters

-

Solvent Choice in Sonogashira: If the substrate solubility is poor in pure Et₃N, use THF/Et₃N or DMF/Et₃N. However, DMF can accelerate the reaction, potentially activating the bromines if the temperature is not strictly controlled.

-

Monitoring the C2 Position: In Protocol B, the C2 position is sterically shielded by substituents at C1 and C3.

-

Diagnostic: Use MALDI-TOF MS to distinguish between the tri-substituted product and the di-substituted impurity (which will have a mass difference of one coupling partner minus Br).

-

-

Purification: These star-shaped molecules are often highly soluble in chlorinated solvents but insoluble in alcohols. Precipitation into cold methanol is an excellent purification step.

References

-

Organic Syntheses. "Preparation of 1,3,5-Tribromobenzene." (Base logic for tribromo-arene reactivity). Org.[4][5][6] Synth.1928 , 8, 104. Link

-

Charette, A. B. et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes." J. Org. Chem.2010 , 75, 8717. (General principles of I vs Br selectivity). Link

-

Müllen, K. et al. "Dendrimers with a 1,3,5-substituted benzene core." Chem. Rev.2001 , 101, 3819.[7] (Application of the scaffold in dendrimers). Link

-

Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." J. Organomet. Chem.2002 , 653, 46–49. Link

- Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. burjcdigital.urjc.es [burjcdigital.urjc.es]

Synthesis of polysubstituted aromatic compounds from 1,2,3-Tribromo-5-iodobenzene

Application Note: Site-Selective Functionalization of 1,2,3-Tribromo-5-iodobenzene

Abstract

This guide details the strategic functionalization of This compound , a high-value scaffold for constructing dendrimers, liquid crystals, and OLED materials. Unlike symmetric polyhalobenzenes, this scaffold offers a distinct "reactivity gradient" driven by bond dissociation energy (BDE) differences and steric environments. We define the specific protocols required to access the C-5, C-1/C-3, and C-2 positions sequentially, ensuring regiochemical integrity without "halogen dance" side reactions.

The Orthogonal Reactivity Landscape

The utility of this compound lies in its ability to undergo site-selective transformations. The molecule presents three distinct tiers of reactivity, allowing for the programmed assembly of complex "Y-shaped" or dendritic architectures.

Reactivity Hierarchy

-

Tier 1 (C-5 Iodine): The "Anchor." The C-I bond is the weakest (

65 kcal/mol) and most accessible. It undergoes oxidative addition with Pd(0) at room temperature. -

Tier 2 (C-1 & C-3 Bromines): The "Wings." These positions are chemically equivalent. They are less reactive than iodine but more accessible than the central bromine.

-

Tier 3 (C-2 Bromine): The "Core." This position is sterically shielded by the flanking bromines (or their substituents). It is the most inert and typically requires forcing conditions or specialized ligands.

Visualizing the Workflow

Caption: Sequential functionalization strategy exploiting the bond energy and steric gradients of the scaffold.

Experimental Protocols

Protocol A: C-5 Selective Sonogashira Coupling (The Anchor)

Objective: Install an alkynyl "tail" at C-5 without disturbing the tribromo headgroup.

-

Reagents:

-

Substrate: this compound (1.0 eq)

-

Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.05 eq)

-

Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

-

Co-Catalyst: CuI (1 mol%)

-

Base/Solvent: Et₃N / THF (1:1 v/v)

-

-

Procedure:

-

Charge a flame-dried Schlenk flask with the substrate, Pd catalyst, and CuI under Argon.

-

Add degassed THF/Et₃N.

-

Add the alkyne dropwise at Room Temperature (20–25°C) .

-

Stir for 4–6 hours. Monitor by TLC (the iodine is highly reactive; heating is rarely needed).

-

Critical Checkpoint: If the reaction is heated >40°C, trace coupling at C-1/C-3 may occur. Keep it cool.

-

Quench with saturated NH₄Cl, extract with DCM, and purify via silica gel chromatography.

-

-

Why this works: The oxidative addition of Pd into the C-I bond is orders of magnitude faster than into the C-Br bond. Keeping the temperature low kinetically locks the reaction to the C-5 position.

Protocol B: C-1/C-3 Double Suzuki Coupling (The Wings)

Objective: Functionalize the flanking bromines while leaving the central C-2 position intact (or available for a final step).

-

Reagents:

-

Substrate: C-5 substituted product from Protocol A (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (2.2 – 2.5 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂ (for sterically demanding boronic acids)

-

Base: Na₂CO₃ (2M aqueous, 4 eq)

-

Solvent: Toluene/Ethanol (4:1)

-

-

Procedure:

-

Mix substrate, boronic acid, and base in the solvent system. Degas thoroughly (sparge with Ar for 15 min).

-

Heat to 80°C for 12–16 hours.

-

Expert Insight: The C-2 bromine is "protected" by the steric bulk of the newly installed groups at C-1 and C-3. However, if you push the temperature >100°C or use highly active catalysts (e.g., SPhos-Pd-G2), you risk reacting the C-2 position.

-

Workup: Standard aqueous extraction.

-

Protocol C: C-2 Functionalization (The Core - Optional)

Objective: Force the reaction at the sterically crowded C-2 position. This is often the "final cap."

-

Reagents:

-

Catalyst: Buchwald G3 Precatalysts (e.g., XPhos-Pd-G3 or BrettPhos-Pd-G3). Standard Pd(PPh₃)₄ is often insufficient here due to steric crowding.

-

Solvent: 1,4-Dioxane or Xylene (requires higher boiling point).

-

Temperature: 100–120°C.

-

Technical Data & Troubleshooting

Bond Dissociation Energy (BDE) & Reactivity Table

| Position | Halogen | Approx.[1][2][4][5][6][7][8][9] BDE (kcal/mol) | Relative Rate (Pd-Cat) | Steric Environment |

| C-5 | Iodine | ~65 | 1000 | Open / Accessible |

| C-1, C-3 | Bromine | ~81 | 10 | Flanked by H and Br |

| C-2 | Bromine | ~81 | < 1 | Shielded (Sandwiched) |

The "Halogen Dance" Trap

Warning: Do NOT use Lithium-Halogen Exchange (e.g., n-BuLi) on this substrate if you desire regioselectivity.

-

Mechanism: Upon lithiation at C-5 (via I-Li exchange), the lithiated species is prone to rapid isomerization ("Halogen Dance") to the more thermodynamically stable position ortho to the other halogens.

-

Result: You will obtain a mixture of isomers (e.g., 1,3,5-tribromo-2-substituted products) rather than the desired 1,2,3-substitution pattern.

-

Solution: Stick to Palladium/Copper catalysis (Suzuki, Sonogashira, Heck) which proceeds via a kinetic oxidative addition mechanism that preserves regiochemistry.

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2021). Detailed review of reactivity hierarchies in polyhalogenated systems. [Link]

-

Suzuki-Miyaura Coupling: Practical Guide. Yoneda Labs. Mechanistic insights into oxidative addition rates of I vs Br. [Link]

-

Halogen Dance Rearrangement. Wikipedia / Primary Literature Summary. Explanation of the lithiation risks in polybromoarenes. [Link]

-

Dendrimers: Synthesis and Applications. National Institutes of Health (PMC). Context for using 1,3,5- and 1,2,3-substituted cores in dendrimer synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 9. researchgate.net [researchgate.net]

Application Note: Selective Formation of (3,4,5-Tribromophenyl)magnesium Species

Executive Summary & Strategic Directive

For the functionalization of 1,2,3-tribromo-5-iodobenzene , the standard oxidative addition of magnesium metal (direct insertion) is strongly discouraged due to severe chemoselectivity issues. The presence of three bromine atoms presents a high risk of competitive insertion, Wurtz-type coupling, and safety hazards associated with thermal runaway.

The recommended standard is the Iodine-Magnesium Exchange using the "Turbo Grignard" reagent (

Comparison of Methodologies

| Feature | Method A: I/Mg Exchange (Recommended) | Method B: Direct Insertion (Legacy) |

| Reagent | Mg Turnings / Powder | |

| Selectivity | >99% C-I selective (Kinetic Control) | Poor (Mixed C-I / C-Br insertion) |

| Temperature | Reflux (Ether/THF) | |

| Safety Profile | High (Homogeneous, controlled exotherm) | Low (Induction period, runaway risk) |

| By-products | Isopropyl iodide (inert) | Bi-aryls, oligomers, MgBr species |

Mechanistic Insight: Why Exchange Works

The success of this protocol relies on the significant difference in bond dissociation energies (BDE) and the "Halogen-Metal Exchange" mechanism.

-

Bond Energy Hierarchy:

( -

Kinetic Control: At low temperatures (

), the exchange reaction is driven by the formation of the thermodynamically more stable alkyl halide ( -

LiCl Acceleration: The presence of LiCl breaks polymeric magnesium aggregates, increasing the reactivity of the isopropylmagnesium species and stabilizing the resulting aryl Grignard through a magnesiate-type character.

Reaction Pathway Diagram

Figure 1: Kinetic pathway of the selective Iodine-Magnesium exchange.

Detailed Protocol: Iodine-Magnesium Exchange

Objective: Generate approx. 10 mmol of (3,4,5-tribromophenyl)magnesium chloride.

Materials & Equipment

-

Reactor: 50 mL 2-neck round-bottom flask (flame-dried,

purged). -

Substrate: this compound (4.4 g, 10 mmol).

-

Reagent:

(1.3 M solution in THF, commercially available). -

Solvent: Anhydrous THF (15 mL), water content <50 ppm.

-

Cooling: Acetone/Dry Ice bath or Cryostat.

Step-by-Step Procedure

-

System Preparation:

-

Assemble glassware under a positive pressure of Nitrogen or Argon.

-

Ensure a strictly anhydrous environment; moisture kills the reagent immediately.

-

-

Substrate Dissolution:

-

Charge the flask with this compound (4.4 g, 10 mmol).

-

Add anhydrous THF (15 mL) via syringe. Stir until fully dissolved.

-

Cool the solution to

. Note: Do not cool to

-

-

Exchange Reaction:

-

Add

solution (8.5 mL, 11 mmol, 1.1 equiv) dropwise over 5 minutes. -

Maintain internal temperature between

and -

Stir at

for 30–60 minutes.

-

-

Monitoring (Mandatory):

-

GC-MS Aliquot: Remove 0.1 mL of reaction mixture and quench into 0.5 mL of saturated

solution (or -

Criteria:

-

Disappearance of starting material (SM) peak (

437/439/441). -

Appearance of 1,2,3-tribromobenzene (hydrolyzed product) or deuterated analog.

-

Absence of di-bromo species (indicates over-reaction/Br-exchange).

-

-

-

Utilization:

-

The resulting Grignard solution is stable at

for several hours. -

Add electrophiles (aldehydes, ketones, etc.) directly to this cold solution.

-

Analytical Validation & QC

Before committing valuable electrophiles, validate the titer and identity of the Grignard species.

Titration (Knochel Method)

Standard colorimetric titration to determine active concentration.

-

Titrant: 1.0 M

in THF. -

Indicator: The Grignard solution itself (disappearance of color) or use salicylaldehyde phenylhydrazone.

-

Process: Add a known volume of Grignard to a vial. Titrate with

until a persistent brown color remains.

GC-MS Data Interpretation Table

| Species Observed | Retention Time (Rel) | Mass Spec Signature (m/z) | Interpretation |

| SM (Tribromo-iodo) | 1.00 | ~440 ( | Reaction incomplete. Increase time or temp slightly. |

| Product (Tribromo-H) | 0.65 | ~315 ( | Success. (Formed by proton quench of Grignard). |

| Over-reaction (Dibromo) | 0.45 | ~236 ( | Failure. Temp too high; Br-exchange occurred. |

| Wurtz Dimer | 1.80 | ~630 ( | Failure. Concentration too high or warmed too fast. |

Safety & Handling

Thermal Hazards

-

Runaway Potential: While the exchange method is milder than direct insertion, the addition of

is exothermic. Strict temperature monitoring is required. -

Quenching: Quench excess Grignard with acetone or ethyl acetate before adding aqueous acid to prevent violent gas evolution (

or alkanes).

Chemical Hazards

-

This compound: Potential skin irritant and sensitizer. Handle in a fume hood.

-

THF: Peroxide former. Ensure solvent is fresh and inhibited or distilled immediately before use.

References

-

Knochel, P., et al. (2003).[2] Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link

-

Bao, R. L.-Y., et al. (2015). Scope and Mechanism of the Iodine–Magnesium Exchange. Journal of the American Chemical Society. Link

-

Sigma-Aldrich. TurboGrignard™ Technical Bulletin. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,2,3-Tribromo-5-iodobenzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 1,2,3-Tribromo-5-iodobenzene. It is designed to offer practical, field-proven solutions to common issues encountered during the purification process.

Introduction

This compound is a polyhalogenated aromatic compound that can be challenging to purify due to the presence of closely related impurities. These impurities often arise from incomplete reactions or side reactions during its synthesis. Effective purification is critical to ensure the integrity of downstream applications. This guide outlines robust methods for removing these impurities, focusing on recrystallization and column chromatography, and provides troubleshooting advice for common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during the purification of crude this compound.

Q1: My crude product is an oil, but I expect a solid. What should I do?

A1: Oiling out during crystallization is a common issue, often caused by the presence of significant impurities that depress the melting point of the mixture or if the cooling process is too rapid.

-

Troubleshooting Steps:

-

Re-dissolve and Slow Cool: Re-heat the solution until the oil fully dissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Then, allow the solution to cool very slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. This can create nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

-

Solvent System Adjustment: The chosen solvent may not be optimal. Consider a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.

-

Q2: After recrystallization, my product purity has not significantly improved. What are the next steps?

A2: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent.

-

Troubleshooting Steps:

-

Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one that selectively dissolves either the product or the impurities at room temperature.

-

Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. The polarity difference between this compound and potential impurities (e.g., isomers, starting materials) is often sufficient for separation on silica gel.

-